![molecular formula C9H6ClN3O2 B1423674 5-Chloro-7-nitroisoquinolin-8-amine CAS No. 1246738-26-0](/img/structure/B1423674.png)
5-Chloro-7-nitroisoquinolin-8-amine
Overview
Description
5-Chloro-7-nitroisoquinolin-8-amine is a chemical compound with the CAS Number: 1246738-26-0 . It has a molecular weight of 223.62 and its IUPAC name is 5-chloro-7-nitro-8-isoquinolinamine . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 5-Chloro-7-nitroisoquinolin-8-amine is C9H6ClN3O2 . The InChI code for the compound is 1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2 .Physical And Chemical Properties Analysis
The compound has a melting point of over 275 degrees . It is a solid in physical form .Scientific Research Applications
Pharmaceutical Research
The compound’s structure is similar to that of molecules that interact with DNA, making it of interest in pharmaceutical research. It could be used to design drugs that target genetic material or proteins associated with diseases.
Each of these applications leverages the unique chemical structure of 5-Chloro-7-nitroisoquinolin-8-amine, which is characterized by its molecular weight of 223.62 and melting point greater than 275°C . The compound’s safety profile includes hazard statements such as H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), which necessitate careful handling and specific precautionary measures during research .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
5-chloro-7-nitroisoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQAGXKRDZXHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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